3-Ethyl-2-nitrobenzaldehyde
Description
This compound belongs to the nitrobenzaldehyde family, which is widely studied for its applications in organic synthesis, particularly in condensation reactions and as intermediates for pharmaceuticals or agrochemicals. The nitro group confers strong electron-withdrawing properties, while the ethyl substituent introduces steric effects and moderate electron-donating characteristics, influencing reactivity and physical properties such as solubility and melting point .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-ethyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-2-7-4-3-5-8(6-11)9(7)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
LJQYFAUJCQRSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-nitrobenzaldehyde typically involves the nitration of 3-ethylbenzaldehyde. This process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3-Ethyl-2-aminobenzaldehyde.
Oxidation: 3-Ethyl-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds and aldehydes.
Industry: Used in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-nitrobenzaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Ethyl-2-nitrobenzaldehyde, we compare it with structurally related nitrobenzaldehydes and alkyl-substituted analogs. Key differences arise from substituent positions, electronic effects, and steric hindrance.
Table 1: Physical and Chemical Properties of Selected Nitrobenzaldehydes
Key Findings:
Electronic Effects :
- The 2-nitro group in this compound strongly withdraws electrons, activating the carbonyl carbon for nucleophilic attack. This contrasts with 3-nitrobenzaldehyde, where the nitro group’s meta-position reduces direct conjugation with the aldehyde .
- The 3-ethyl group donates electrons via inductive effects, partially counteracting the nitro group’s deactivation. This unique electronic profile may enhance stability in certain reaction conditions compared to unsubstituted nitrobenzaldehydes.
Solubility: 3-Nitrobenzaldehyde exhibits high solubility in alcohols (e.g., methanol, ethanol) and acetone due to polar interactions . In contrast, the ethyl group in this compound likely reduces polarity, decreasing solubility in polar solvents like water or acetonitrile.
Reactivity: Steric hindrance from the ethyl group may slow condensation reactions (e.g., Knoevenagel) compared to 2-nitrobenzaldehyde. However, the nitro group’s electron-withdrawing nature still promotes aldehyde reactivity.
Thermal Stability :
- Nitrobenzaldehydes generally decompose at elevated temperatures. The ethyl substituent in this compound may lower thermal stability compared to simpler analogs due to increased molecular complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
